(R)-6-(4-Fluorophenyl)-N,N-dimethyl-3-[3-(3-pyridinyl)-1H,3H-pyrrolo[1,2-c]thiazol-7-yl]carbonyl-1H-indole-1-carboxamide, more commonly known as A-85783, is a potent and selective platelet-activating factor (PAF) receptor antagonist. [, , ] It is classified as a heterocyclic compound due to its complex ring structure containing atoms of at least two different elements. [] A-85783 has emerged as a valuable tool in scientific research, particularly in studies investigating the role of PAF in various inflammatory and apoptotic processes. [, , ]
A-85783 was synthesized by researchers at the pharmaceutical company Eli Lilly and Company, who aimed to explore novel compounds with enhanced efficacy and reduced side effects compared to existing antidepressants. The compound's design was guided by structure-activity relationship studies that focused on optimizing its interaction with serotonin transporters.
A-85783 is classified under the category of psychoactive drugs, specifically within the subclass of antidepressants. Its mechanism of action primarily involves the inhibition of serotonin reuptake, which increases serotonin availability in the synaptic cleft, thereby enhancing serotonergic neurotransmission.
The synthesis of A-85783 involves several key steps that utilize standard organic chemistry techniques. The initial phase typically includes the formation of a core structure through reactions such as nucleophilic substitution and cyclization.
The synthetic pathway may include:
A-85783 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The exact molecular formula and structure can be determined through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
The molecular weight of A-85783 is approximately 300 g/mol, with specific structural features including:
These structural elements are crucial for its interaction with serotonin transporters.
A-85783 undergoes various chemical reactions that are essential for its activity. Key reactions include:
The kinetics of these reactions can be studied using radiolabeled compounds in binding assays, allowing researchers to quantify the affinity and efficacy of A-85783 at different dosages.
The mechanism by which A-85783 exerts its effects involves several steps:
Studies have demonstrated that A-85783 exhibits a dose-dependent increase in extracellular serotonin levels, which correlates with its antidepressant effects observed in animal models.
A-85783 is typically presented as a white to off-white crystalline solid. Its melting point ranges between 150°C and 155°C, indicating good thermal stability.
The compound is soluble in organic solvents such as dimethyl sulfoxide and ethanol but shows limited solubility in water, which can impact its bioavailability. The pH stability range is between 4 and 7, making it suitable for formulation in various pharmaceutical preparations.
A-85783 has been primarily investigated for its potential use as an antidepressant. Preclinical studies suggest that it may also have applications in treating anxiety disorders and other mood-related conditions due to its serotonergic activity.
Additionally, ongoing research aims to explore its efficacy in combination therapies with other psychotropic medications, potentially enhancing treatment outcomes for patients with resistant forms of depression or anxiety disorders.
A-85783 is a synthetic organic compound with the chemical name 6-(4-fluorophenyl)-N,N-dimethyl-3-[(3R)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-7-carbonyl]indole-1-carboxamide and the molecular formula C₂₉H₂₃FN₄O₂S [7] [10]. It has a molecular weight of 510.58 g/mol and a CAS registry number of 161395-33-1 [3] [7]. The compound features a stereospecific (R)-configuration at the tetrahydrofuran ring, confirmed by chiral synthesis and X-ray crystallography [5] [9]. This configuration is critical for optimal receptor binding. A-85783 exhibits high lipophilicity (logP = 6.198), influencing its formulation design [7]. The structure integrates a 3-pyridyl moiety linked to a tetrahydrofuran acetal system, which enhances its affinity for the platelet-activating factor (PAF) receptor binding site [9].
Property | Value |
---|---|
Molecular Formula | C₂₉H₂₃FN₄O₂S |
Molecular Weight | 510.58 g/mol |
CAS Number | 161395-33-1 |
Configuration | (R)-isomer at tetrahydrofuran ring |
LogP | 6.198 |
Key Structural Features | 3-Pyridyl group, fluorophenyl, tetrahydrofuran acetal |
A-85783 functions as a highly potent and selective antagonist of the platelet-activating factor (PAF) receptor. It competitively inhibits [³H]-PAF binding to human platelet membranes with a Kᵢ of 0.3 nM, demonstrating >10,000-fold selectivity over unrelated receptors [2] [4]. The compound antagonizes multiple PAF-mediated cellular responses:
In vivo, it blocks PAF-induced pathologies, including vascular permeability, edema, and hypotension, with ED₅₀ values of 6–10 µg/kg in rodent models [2]. Its anti-inflammatory efficacy extends to cutaneous inflammation, where topical application inhibits PAF-induced ear edema and neutrophil infiltration [4]. The pyridine-N-oxide and sulfoxide metabolites retain partial antagonistic activity, contributing to its prolonged duration [2].
Parameter | Value | Experimental Model |
---|---|---|
PAF Binding Kᵢ | 0.3 nM | Human platelets |
Calcium Mobilization IC₅₀ | 1.2 nM | Human neutrophils |
Platelet Aggregation IC₅₀ | 4.8 nM | Washed rabbit platelets |
Hypotension Inhibition ED₅₀ | 6–10 µg/kg (IV) | Rat endotoxemia model |
Topical Anti-inflammatory | Significant inhibition at 0.1% | Rat cutaneous inflammation |
A-85783’s therapeutic potential was limited by poor aqueous solubility, prompting development of the prodrug ABT-299 (acetate ester prodrug with chloride counterion, CAS 161395-35-3) [2] [5] [6]. ABT-299 incorporates an acetyloxymethyl group at the pyridyl nitrogen, enhancing water solubility for intravenous or oral administration [5]. Upon absorption, esterases rapidly hydrolyze ABT-299 to liberate A-85783, achieving peak plasma concentrations within 5–15 minutes post-dosing [2].
The prodrug strategy addressed key limitations:
ABT-299 advanced to Phase 1 trials for septic shock but was discontinued despite promising preclinical results in endotoxemia models [6]. It demonstrated 85–95% suppression of disseminated intravascular coagulation (DIC) markers and 80–90% survival in rats exposed to lethal endotoxin [1].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7